

Patent Analysis: Synthesis and Applications of 4-(Benzylxy)-2-nitroaniline in Drug Development

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Compound of Interest

Compound Name: **4-(Benzylxy)-2-nitroaniline**

Cat. No.: **B018279**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patented methods for the synthesis of the valuable intermediate, **4-(Benzylxy)-2-nitroaniline**, and explores its application in the synthesis of bioactive molecules relevant to drug discovery. The information is compiled from a review of various patents and is intended to provide researchers with a comprehensive understanding of the intellectual property landscape surrounding this compound.

Synthesis of 4-(Benzylxy)-2-nitroaniline: A Two-Step Approach

The synthesis of **4-(Benzylxy)-2-nitroaniline** is not explicitly detailed in a single, comprehensive patent. However, the patent literature suggests a common and logical two-step synthetic route starting from commercially available precursors. This involves the benzylation of a substituted phenol followed by a regioselective nitration.

Step 1: Synthesis of the Precursor, 4-Benzylxybenzene

A key precursor for the target molecule is 4-benzylxybenzene. Chinese patent CN102001955A provides a method for the synthesis of 4-benzylxybenzene hydrochloride, which proceeds via this benzene intermediate.^[1] This initial step involves a Williamson ether synthesis.

Experimental Protocol for the Synthesis of 4-Benzylxynitrobenzene (based on CN102001955A)[1]

- To a 1000 ml reaction flask, add 400 g of water and 150 g of ethanol.
- Add 2 g of tetrabutylammonium bromide (as a phase transfer catalyst), 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl chloride.
- Stir the mixture and heat to 85 °C.
- Maintain the reaction at a reflux temperature of 85-90 °C for 5 hours.
- After the reaction, cool the mixture to allow for the crystallization of the product.
- Filter the solid and wash with water to obtain crude 4-benzylxynitrobenzene.
- Recrystallize the crude product from ethanol to yield the purified compound.

Parameter	Value	Reference
Starting Material	4-Nitrophenol	[1]
Reagents	Benzyl chloride, Potassium carbonate, Tetrabutylammonium bromide	[1]
Solvent	Ethanol/Water	[1]
Reaction Temperature	85-90 °C	[1]
Reaction Time	5 hours	[1]
Overall Molar Yield	>68% (for the final hydrochloride salt)	[1]

Step 2: Nitration of the Aromatic Ring

While a direct patent for the nitration of 4-benzylxynitrobenzene to yield **4-(Benzylxy)-2-nitroaniline** was not identified, the nitration of structurally similar compounds is well-documented in the patent literature. A common strategy to achieve ortho-nitration to an existing

amine or protected amine group involves the use of a nitrating agent in the presence of a strong acid. Often, the amine is first protected as an acetanilide to direct the nitration and prevent oxidation.

Analogous Experimental Protocol for the Nitration of 4-Benzylxyacetanilide (based on US3428673A)[2]

This protocol is adapted from the nitration of 4-acetamidobenzoic acid and represents a plausible method for the synthesis of **4-(Benzylxy)-2-nitroaniline** from the corresponding acetanilide.

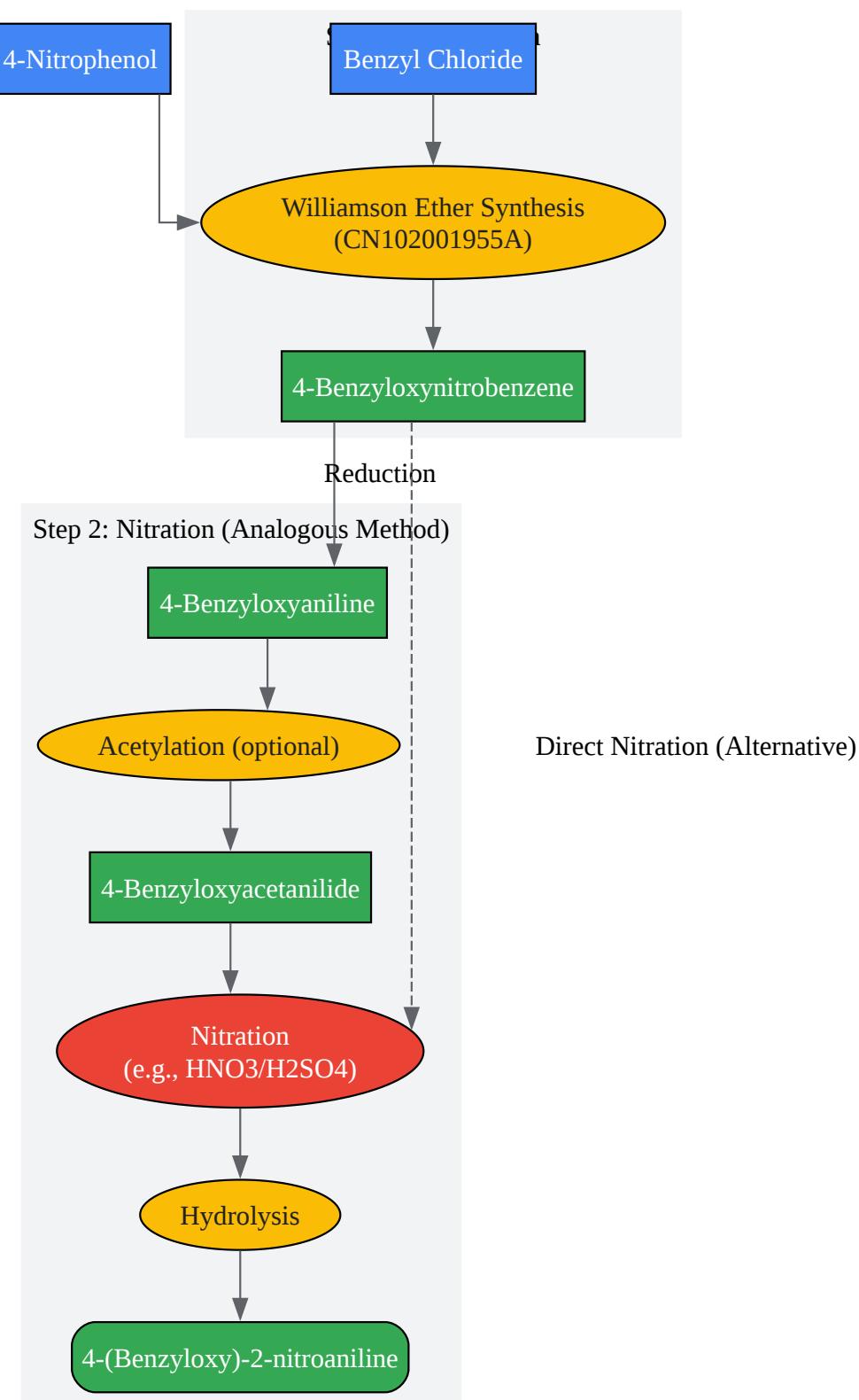
- Dissolve 4-benzylxyacetanilide in sulfuric acid (86% to 92% concentration).
- Prepare a mixed acid solution of nitric acid and sulfuric acid (e.g., 1 part 100% nitric acid to 2 parts 100% sulfuric acid).
- Add the mixed acid to the solution of 4-benzylxyacetanilide over a period of 1 to 5 hours, maintaining the temperature between 0 °C and 12 °C. The molar ratio of nitric acid to the acetanilide should be between 1:1 and 1.2:1.
- After the addition is complete, the reaction mixture is carefully poured into water (drowned).
- The precipitated 4-(benzylxy)-2-nitroacetanilide is then hydrolyzed by heating the aqueous mixture (e.g., to 95 °C) to remove the acetyl group.
- The product, **4-(Benzylxy)-2-nitroaniline**, is then isolated by filtration and purified.

Parameter	Analogous Condition	Reference
Starting Material	4-Benzylxyacetanilide (hypothetical)	[2]
Nitrating Agent	Mixed nitric acid and sulfuric acid	[2]
Solvent	Sulfuric Acid (86-92%)	[2]
Reaction Temperature	0-12 °C	[2]
Molar Ratio (HNO ₃ :Substrate)	1:1 to 1.2:1	[2]

Alternative Nitration Methods

Other patented nitration methods for aromatic compounds could also be adapted. For instance, US Patent 10,717,700 B2 describes the nitration of various aromatic compounds using a mixture of nitric acid and an anhydride compound, which can offer milder reaction conditions.[\[3\]](#)

Synthetic Workflow for 4-(Benzylxy)-2-nitroaniline

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Caption: Synthetic pathways to **4-(Benzyl)-2-nitroaniline**.

Use of 4-(BenzylOxy)-2-nitroaniline in Pharmaceutical Synthesis

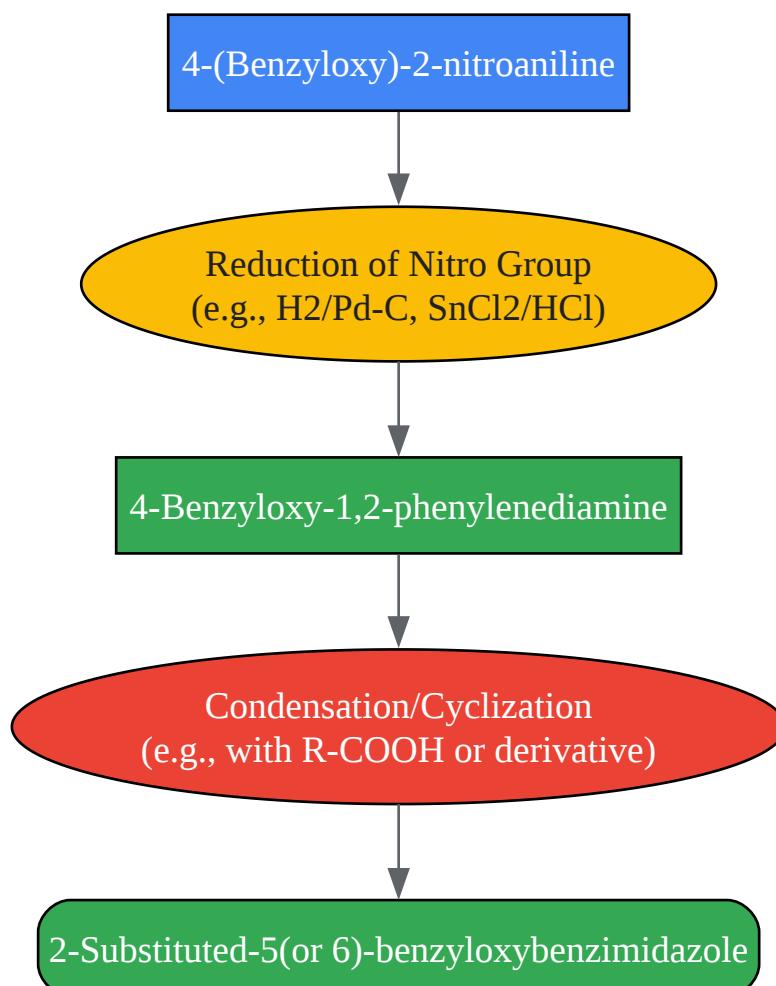
4-(BenzylOxy)-2-nitroaniline is a versatile intermediate in the synthesis of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The presence of the ortho-amino and nitro groups allows for the construction of various fused ring systems.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. **4-(BenzylOxy)-2-nitroaniline** can be readily reduced to the corresponding 4-benzylOxy-1,2-phenylenediamine, which can then be cyclized to form a benzimidazole.

While no patent was found that explicitly uses **4-(BenzylOxy)-2-nitroaniline** for the synthesis of a specific drug, US Patent 2,935,514 provides examples of the synthesis of substituted benzimidazoles from various nitroanilines.^[4] The methodologies described therein are directly applicable to **4-(BenzylOxy)-2-nitroaniline**.

General Workflow for Benzimidazole Synthesis from **4-(BenzylOxy)-2-nitroaniline**



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Caption: General route to benzimidazoles.

This guide highlights the patented methodologies for the synthesis of **4-(Benzylxy)-2-nitroaniline** and its potential applications in drug discovery, providing a valuable resource for researchers in the field. The provided experimental protocols, derived from existing patents, offer a starting point for the development of robust and efficient synthetic routes.

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